molecular formula C19H18ClN5O2S B12140690 N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12140690
M. Wt: 415.9 g/mol
InChI Key: VEOQJZIXDQDFLH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Substitution Reactions: Introduction of the pyridinyl and prop-2-en-1-yl groups onto the triazole ring.

    Acetamide Formation: Coupling of the triazole derivative with 3-chloro-4-methoxyaniline followed by acylation to form the final product.

Industrial Production Methods

Industrial production may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfur atom.

    Reduction: Reduction reactions could target the triazole ring or the pyridinyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Agriculture: Use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Incorporation into drug formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, leading to its biological effects.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: Used in the treatment of serious fungal infections.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit unique properties such as enhanced potency, selectivity, or reduced toxicity compared to other triazole derivatives.

Properties

Molecular Formula

C19H18ClN5O2S

Molecular Weight

415.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18ClN5O2S/c1-3-10-25-18(13-6-8-21-9-7-13)23-24-19(25)28-12-17(26)22-14-4-5-16(27-2)15(20)11-14/h3-9,11H,1,10,12H2,2H3,(H,22,26)

InChI Key

VEOQJZIXDQDFLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)Cl

Origin of Product

United States

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